molecular formula C16H30 B047633 Hexadeca-1,7-diene CAS No. 125110-62-5

Hexadeca-1,7-diene

Cat. No. B047633
CAS RN: 125110-62-5
M. Wt: 222.41 g/mol
InChI Key: ZKGUVFWOQHIDON-UHFFFAOYSA-N
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Description

Hexadeca-1,7-diene is a chemical compound with the molecular formula C16H30 . It has an average mass of 222.409 Da and a monoisotopic mass of 222.234756 Da .


Molecular Structure Analysis

This compound contains a total of 45 bonds, including 15 non-hydrogen bonds, 2 multiple bonds, 12 rotatable bonds, and 2 double bonds . The 3D chemical structure image of this compound is based on the ball-and-stick model .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, the concept of Frontier Molecular Orbitals (FMOs) has been used to describe the reactivity of large systems like this compound . FMOs pinpoint the locality of chemical bonds that are chemically reactive because of the associated orbital energies .


Physical And Chemical Properties Analysis

This compound has a boiling point of 283.7ºC at 760 mmHg and a density of 0.79g/cm3 . Its molecular weight is 222.41 .

Scientific Research Applications

  • Chiral Diene Ligand : Hexadeca-1,7-diene is used as a novel steering ligand for Rh(I)-catalyzed asymmetric conjugated additions, offering new directions in designing chiral diene ligands (Hu, Zhuang, Cao, & Du, 2009).

  • Pheromone Synthesis : It has potential in novel pheromone syntheses due to its selective monosubstitution reaction. This is significant in the synthesis of sex pheromones for various insects (Moret, Desponds, & Schlosser, 1991).

  • Natural Pheromone Standards : Hexadecadien-1-ol and its derivatives, closely related to this compound, are used as authentic standards for determining the configuration of natural pheromones, such as those of the persimmon fruit moth (Nishida et al., 2003).

  • Wacker Oxidation Catalyst : It plays a role in the catalytic conversion into acetone in an aqueous solution of (PhCN)2PdCl2, CuCl2, and CuCl, demonstrating its importance in organic synthesis (Hamilton, Mitchell, & Rooney, 1981).

  • Cannabinoid Precursors : It can be efficiently prepared from salicylaldehyde and reacted with diethyl thiophosphite to form substituted chromans, which are potential precursors to cannabinoids (Healy, Parsons, & Rawlinson, 2008).

  • Plastics and Synthetic Rubbers : Diene compounds, including hexadienes, are important products in the manufacture of plastics and synthetic rubbers. They may be used to prepare substituted cyclopentenes (Vaabel, Kaliberdo, Dubenkova, & Kuvakina, 1974).

  • Diels-Alder Reaction : Hexafluorobicyclo[2,2,0]hexa-2,5-diene, a compound structurally similar to this compound, is an active dienophile in the Diels-Alder reaction, a key reaction in organic chemistry (Barlow, Haszeldine, & Hubbard, 1971).

  • Surface Chemistry Studies : The chemical properties of diene molecules like 1,6-heptadiene and 1,7-octadiene, which are structurally related to this compound, have been studied for their interaction with surfaces, contributing to our understanding of surface chemistry (Shachal, Manassen, & Ter-Ovanesyan, 1997).

properties

IUPAC Name

hexadeca-1,7-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGUVFWOQHIDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408579
Record name 1,7-Hexadecadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125110-62-5
Record name 1,7-Hexadecadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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